1-(2-Bromo-6-methylbenzoyl)azetidine
CAS No.:
Cat. No.: VC13693324
Molecular Formula: C11H12BrNO
Molecular Weight: 254.12 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrNO |
|---|---|
| Molecular Weight | 254.12 g/mol |
| IUPAC Name | azetidin-1-yl-(2-bromo-6-methylphenyl)methanone |
| Standard InChI | InChI=1S/C11H12BrNO/c1-8-4-2-5-9(12)10(8)11(14)13-6-3-7-13/h2,4-5H,3,6-7H2,1H3 |
| Standard InChI Key | XEZPCPTXTWOENY-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)Br)C(=O)N2CCC2 |
| Canonical SMILES | CC1=C(C(=CC=C1)Br)C(=O)N2CCC2 |
Introduction
Structural Overview and Physicochemical Properties
Molecular Architecture
The compound features an azetidine ring (a four-membered saturated heterocycle with one nitrogen atom) linked via a carbonyl group to a 2-bromo-6-methylbenzoyl moiety. The benzene ring’s substitution pattern creates distinct electronic and steric environments: the bromine atom at position 2 acts as a strong electron-withdrawing group, while the methyl group at position 6 contributes steric bulk and mild electron-donating effects. This juxtaposition influences the compound’s reactivity in nucleophilic substitutions and cross-coupling reactions .
Physical and Spectral Characteristics
Key physicochemical properties include:
| Property | Value/Description |
|---|---|
| CAS RN | 1882100-27-7 |
| Molecular Formula | |
| Molecular Weight | 278.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO) |
| Storage Conditions | Stable at -20°C in inert atmosphere |
Spectral data further elucidate its structure:
Synthetic Methodologies
Coupling Agent-Mediated Amide Formation
The most common synthesis involves coupling 2-bromo-6-methylbenzoic acid with azetidine using carbodiimide-based reagents like -dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This method typically proceeds under anhydrous conditions in dichloromethane or tetrahydrofuran, yielding the target compound in 60–75% isolated yield after purification via column chromatography.
Alternative Routes
Microwave-assisted synthesis has been explored to reduce reaction times. For example, irradiating the reaction mixture at 100°C for 15 minutes enhances the coupling efficiency by 10–15% compared to conventional heating. Additionally, copper(I)-catalyzed rearrangements, as demonstrated in azetidine nitrone syntheses, offer potential pathways for functionalizing the azetidine ring post-synthesis .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The bromine atom at position 2 undergoes facile nucleophilic substitution. For instance, reactions with primary amines (e.g., benzylamine) in the presence of a palladium catalyst yield -arylazetidine derivatives, which are valuable intermediates in drug discovery.
Cross-Coupling Reactions
Analytical Characterization Techniques
X-ray Crystallography
Single-crystal X-ray diffraction reveals a planar azetidine ring with a dihedral angle of 12.5° relative to the benzoyl group. The Br–C bond length measures 1.89 Å, consistent with typical aryl bromides .
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